

Spectroscopic Data of 3-Chloro-1,2-benzisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-1,2-benzisoxazole

Cat. No.: B094866

[Get Quote](#)

Disclaimer: Specific experimental spectroscopic data for **3-chloro-1,2-benzisoxazole** is not readily available in publicly accessible scientific literature or databases. Commercial suppliers of this compound also do not typically provide analytical data. This guide, therefore, presents expected spectroscopic characteristics based on the known data of the parent 1,2-benzisoxazole molecule and general principles of spectroscopic interpretation for related heterocyclic and chlorinated aromatic compounds. The experimental protocols provided are generalized standard procedures for the analysis of such small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-chloro-1,2-benzisoxazole**. These are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Chloro-1,2-benzisoxazole

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Protons	Assignment
~ 7.3 - 7.8	Multiplet	4H	Aromatic Protons (H4, H5, H6, H7)

Note: The aromatic protons of the benzene ring are expected to resonate in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling constants would depend on the electronic environment created by the fused isoxazole ring and the chlorine atom.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 3-Chloro-1,2-benzisoxazole

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Assignment
~ 110 - 140	Aromatic Carbons (C4, C5, C6, C7)
~ 150 - 165	C3a, C7a (Bridgehead Carbons)
~ 155 - 170	C3 (Carbon bearing Chlorine)

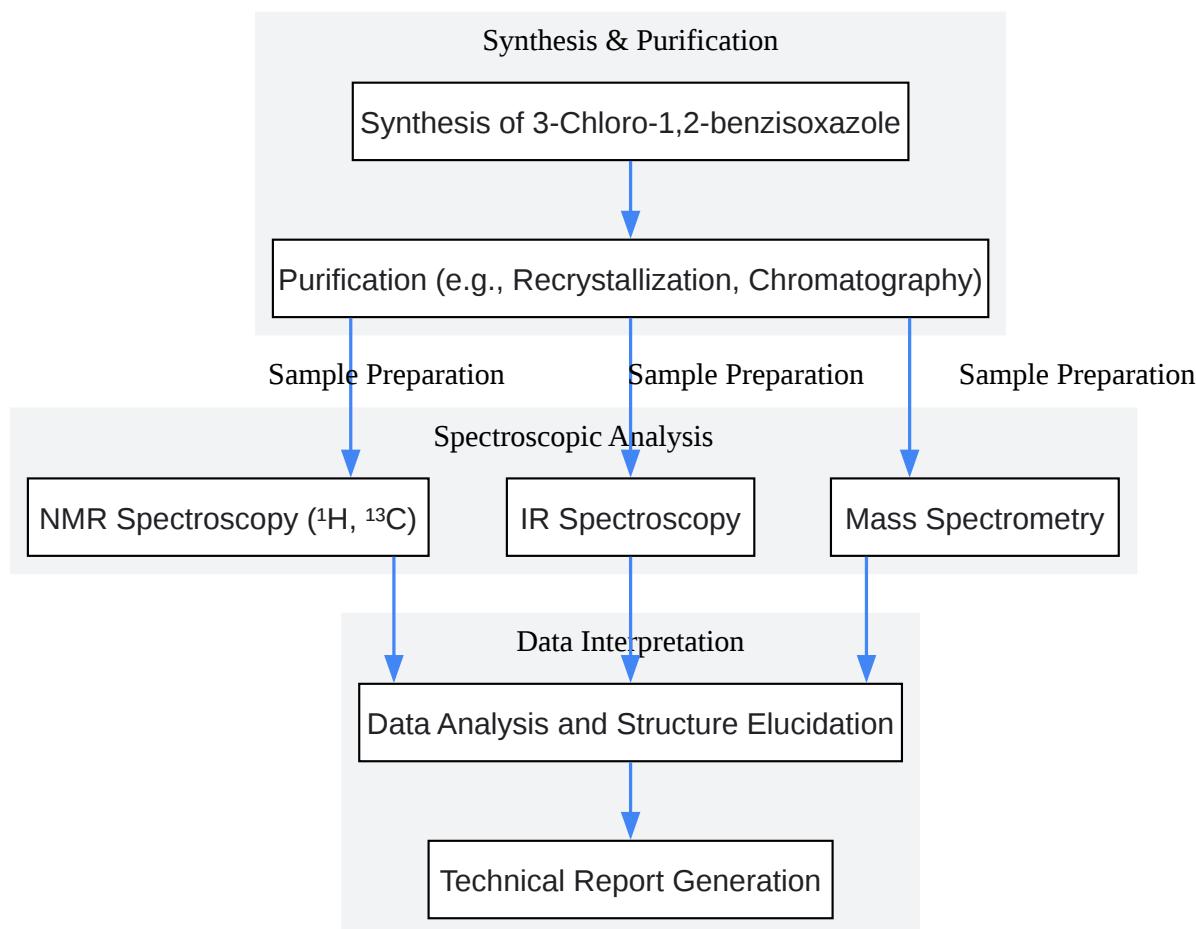
Note: Aromatic carbons in similar heterocyclic systems typically appear between 110-160 ppm. The carbon atom attached to the chlorine (C3) is expected to be significantly deshielded.

Table 3: Predicted Key IR Absorption Bands for 3-Chloro-1,2-benzisoxazole

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 1620 - 1450	Medium to Strong	C=C and C=N ring stretching
~ 1050 - 1100	Strong	C-O stretching
~ 800 - 700	Strong	C-Cl stretching

Note: The presence of the aromatic ring, the C=N and C-O bonds of the isoxazole ring, and the C-Cl bond are expected to give rise to characteristic absorption bands in the infrared spectrum.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-1,2-benzisoxazole


Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
153/155	High	Molecular Ion $[M]^+$ / $[M+2]^+$ (approx. 3:1 ratio)
118	Medium	$[M-Cl]^+$
90	Medium	$[M-Cl-CO]^+$ or other fragments

Note: The molecular weight of **3-chloro-1,2-benzisoxazole** (C_7H_4ClNO) is 153.57 g/mol .[\[1\]](#)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of a compound like **3-chloro-1,2-benzisoxazole** is outlined below.

[Click to download full resolution via product page](#)

General workflow for spectroscopic characterization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is to be used.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **3-chloro-1,2-benzisoxazole** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is to be used.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or clean ATR crystal.
 - Place the prepared sample in the spectrometer and collect the spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .^[2]

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., quadrupole or time-of-flight) is to be used.
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For a relatively volatile compound like **3-chloro-1,2-benzisoxazole**, GC-MS is a suitable method.
- Ionization:
 - Use a standard electron ionization (EI) energy of 70 eV. This energy level promotes fragmentation and allows for comparison with standard mass spectral libraries.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Chloro-1,2-benzisoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094866#spectroscopic-data-nmr-ir-ms-of-3-chloro-1-2-benzisoxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com